Hexane-2,5-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-2,5-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, which is a precursor in the production of nylon. The reaction typically occurs in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation processes. The production involves the careful control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hexane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or aldehydes are used under mild conditions.
Major Products Formed:
Oxidation: Hexane-2,5-dione or hexane-2,5-dinitrile.
Reduction: Hexane derivatives with varying degrees of saturation.
Substitution: Amides, imines, and other nitrogen-containing compounds.
Scientific Research Applications
Hexane-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, resins, and other complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in the study of enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of polyamides, epoxy resins, and as a curing agent for various industrial applications
Mechanism of Action
The mechanism of action of hexane-2,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, altering their activity. It can also act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .
Comparison with Similar Compounds
Hexane-2,5-diamine can be compared with other diamines such as:
Ethylenediamine (1,2-diaminoethane): A smaller diamine with two carbon atoms between the amino groups.
1,6-Diaminohexane (hexane-1,6-diamine): Similar to this compound but with amino groups at the terminal positions.
Putrescine (butane-1,4-diamine): A four-carbon diamine with amino groups at each end.
Uniqueness: this compound is unique due to the positioning of its amino groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
hexane-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(7)3-4-6(2)8/h5-6H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPXVYVXKAYBSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347572 | |
Record name | 2,5-Diaminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110978-53-5 | |
Record name | 2,5-Diaminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hexane-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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